

Spectroscopic Profile of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclobutanecarboxylic acid

Cat. No.: B1283809

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Bromophenyl)cyclobutanecarboxylic acid** (CAS No. 926261-31-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3-Bromophenyl)cyclobutanecarboxylic acid**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet, broad	1H	-COOH
~7.65	Triplet	1H	Ar-H
~7.50	Doublet	1H	Ar-H
~7.40	Doublet	1H	Ar-H
~7.25	Triplet	1H	Ar-H
~2.80-2.95	Multiplet	2H	Cyclobutane-H (α to Ar)
~2.55-2.70	Multiplet	2H	Cyclobutane-H (α to Ar)
~2.00-2.20	Multiplet	2H	Cyclobutane-H (β to Ar)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~182	C=O (Carboxylic Acid)
~145	Ar-C (quaternary)
~132	Ar-CH
~130	Ar-CH
~129	Ar-CH
~123	Ar-C-Br
~122	Ar-CH
~55	C (quaternary, cyclobutane)
~32	CH_2 (cyclobutane)
~18	CH_2 (cyclobutane)

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1475	Medium	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Carboxylic Acid)
~800-900	Strong	C-H bend (Aromatic, out-of-plane)
~700	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
254/256	High	[M] ⁺ (Molecular ion, bromine isotopes)
209/211	Medium	[M - COOH] ⁺
183/185	Medium	[M - C ₄ H ₆ O ₂] ⁺
155/157	High	[C ₆ H ₄ Br] ⁺
128	Medium	[C ₁₀ H ₈] ⁺ (from rearrangement)
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of a solid organic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Bromophenyl)cyclobutanecarboxylic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of approximately 16 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 220 ppm.
 - Employ a 45-degree pulse width with a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

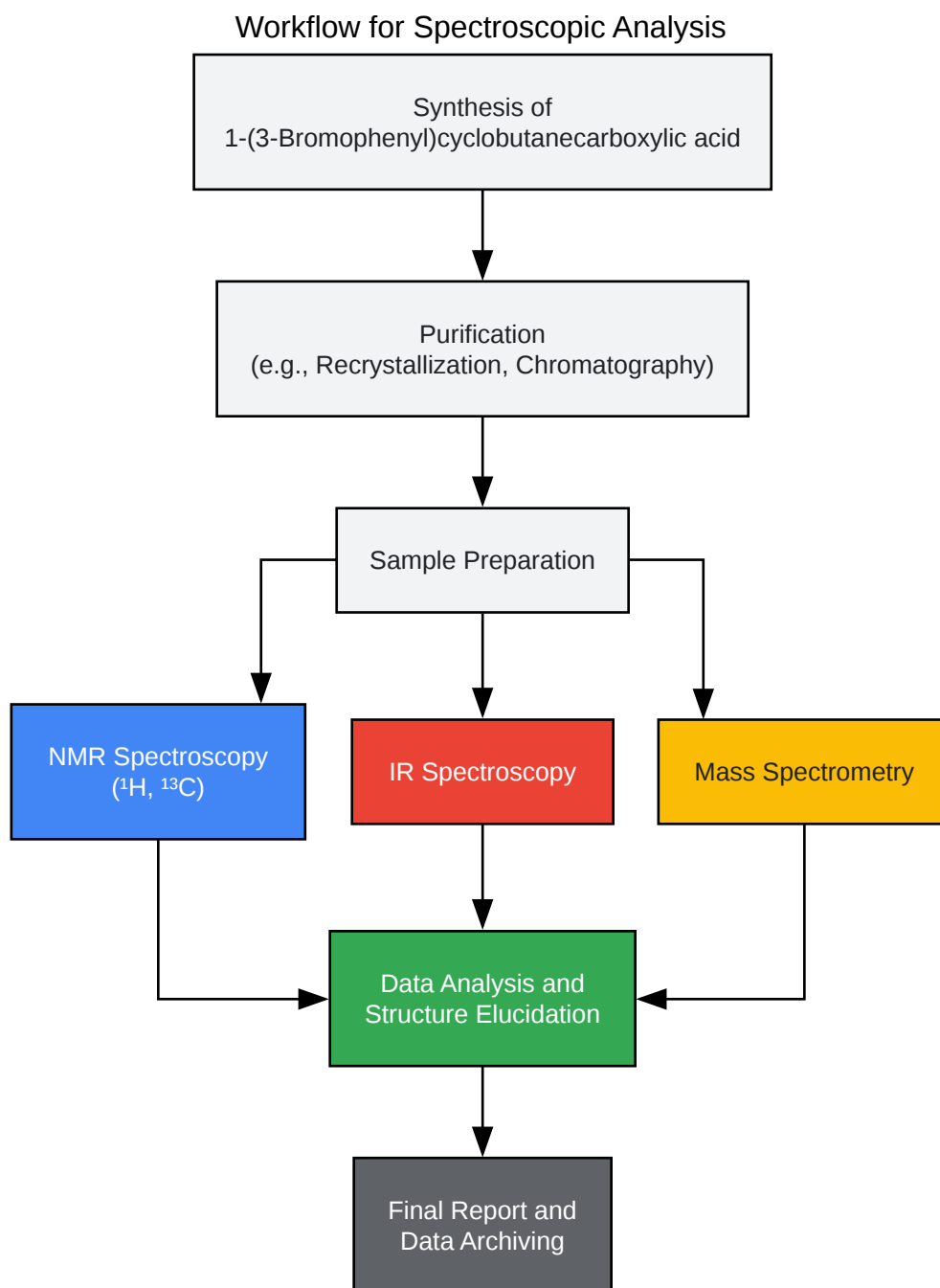
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 350 amu.
 - The ion source temperature should be maintained at around 200-250 $^{\circ}\text{C}$.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1-(3-Bromophenyl)cyclobutanecarboxylic acid**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.

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